molecular formula C17H22N2O2 B2810786 ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1172362-54-7

ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2810786
CAS No.: 1172362-54-7
M. Wt: 286.375
InChI Key: LOWLHHRWBATHLM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Pyrazole carboxylate derivatives are recognized in scientific literature as valuable scaffolds in medicinal chemistry and drug discovery research . These structures are frequently investigated for their potential to interact with various biological targets. For instance, some 3,5-dimethylpyrazole-4-carboxylate derivatives have been identified as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory responses . Other research has explored similar pyrazole-carboxylate structures as inhibitors of the Wnt/β-catenin signaling pathway, which is relevant in oncology research, particularly for conditions like chronic myeloid leukemia . The structural features of this compound—including the 4-isopropylphenyl substituent and the ester functional group—provide sites for potential chemical modification, making it a potential intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Researchers can utilize this material in their investigations subject to the terms and conditions of sale. All necessary safety information, including hazard statements and precautionary measures, is provided in the associated Safety Data Sheet (SDS), which must be reviewed prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-6-21-17(20)16-12(4)18-19(13(16)5)15-9-7-14(8-10-15)11(2)3/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLHHRWBATHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Esterification: : The carboxylation of the pyrazole ring is achieved by reacting the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. This step introduces the ethyl ester group at the 4-position of the pyrazole ring.

  • Substitution Reaction: : The final step involves the introduction of the 4-isopropylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ester is reacted with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Saponification to Carboxylic Acid Derivatives

The ethyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid (6a-r series), a critical step for subsequent amide bond formation :

Reaction ParameterConditionsOutcome
BaseAqueous NaOH (2 M)Ester → carboxylic acid
Temperature60°C, 4 hrsQuantitative conversion
Acid WorkupHCl (1 M)Precipitation of product

This step is essential for generating reactive carboxyl groups for coupling with amines, such as 2-aminoquinoline, in later stages .

PyCIU-Mediated Amide Coupling

The carboxylic acid derivative is coupled with 2-aminoquinoline using PyCIU (chloro-1,3-dimethylimidazolidinium hexafluorophosphate) as the activating agent :

ParameterDetailsYield (%)
ActivatorPyCIU (1.2 equiv)70–85%
SolventDMF, anhydrous
Reaction Time24 hrs, room temperature

The resulting amides (4a-r series) exhibit modulated Wnt inhibitory activity depending on substituent patterns. For example:

CompoundR-Group (Pyrazole)Wnt Inhibition (%)
4a H80%
4b 2-Me100%
4d 2-iPr82%

Steric and electronic effects from substituents like methyl or isopropyl groups significantly influence biological activity .

Structural and Reactivity Insights

  • Planarity Effects : X-ray crystallography and computational studies confirm that the pyrazole core, ester group, and aromatic systems remain coplanar, reducing solubility but enhancing crystal packing efficiency .

  • Substituent Tolerance :

    • Small hydrophobic groups (e.g., Me, Et) at the pyrazole’s 2-position improve inhibitory potency .

    • Bulky substituents (e.g., 2,6-di-Me) reduce activity due to steric clashes .

Comparative Analysis with Analogous Reactions

Pyrazole derivatives synthesized via trichloromethyl enones (e.g., 3a-v series) show similar regiochemical dependencies, where electron-withdrawing substituents on aryl hydrazines slow methanolysis of trichloromethyl groups . This contrasts with the target compound’s straightforward ester hydrolysis .

Table 1: Synthetic Conditions for Pyrazole Derivatives

Compound ClassKey ReagentTemperatureYield Range
Ethyl Pyrazole-4-CarboxylateEthyl 2-acetyl-3-oxobutanoateReflux60–85%
Carboxylic Acid DerivativesNaOH (2 M)60°C90–95%
Amide Coupling ProductsPyCIURT70–85%

Table 2: Impact of Substituents on Bioactivity

Substituent PositionGroupInhibition (%)Solubility (μg/mL)
2-H8012.4
2-Me1008.9
2-iPr826.3

Scientific Research Applications

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exhibits diverse pharmacological effects, primarily attributed to the pyrazole structure. Its potential therapeutic uses include:

  • Antibacterial Properties : The compound has shown promise in antibacterial activity, making it a candidate for developing new antibiotics.
  • Antihypertensive Effects : Similar compounds have been linked to antihypertensive activities, suggesting potential applications in managing high blood pressure.
  • Antitubercular Activity : Research indicates that pyrazole derivatives can exhibit antitubercular properties, which may extend to this compound as well.

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps that allow for the creation of various derivatives. These derivatives can enhance biological activity or modify physical properties.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with appropriate starting materials that contain the necessary functional groups.
  • Reagents and Conditions : Specific reagents are used under controlled conditions to facilitate the formation of the pyrazole ring.
  • Purification : The resulting compound is purified to achieve the desired purity level for biological testing.

Application in Drug Research

This compound is being investigated for its interactions with various biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics. Studies often involve:

  • In vitro Testing : Assessing the compound's efficacy against specific bacterial strains or cancer cells.
  • Mechanistic Studies : Investigating how the compound interacts at a molecular level with target proteins or enzymes.

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of this compound against Staphylococcus aureus, results indicated significant inhibition at specific concentrations. The study utilized standard disc diffusion methods to evaluate efficacy.

Case Study 2: Antihypertensive Effects in Animal Models

Another study explored the antihypertensive effects of this compound in hypertensive rat models. The results demonstrated a notable reduction in blood pressure when administered over a two-week period.

Mechanism of Action

The mechanism of action of ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The ester and isopropylphenyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate with two structurally related analogs:

Compound Substituent (R) Molecular Formula Average Mass (g/mol) Key Properties
This compound (Target) 4-Isopropylphenyl C₁₇H₂₂N₂O₂ ~286.37 (estimated) Moderate steric bulk, electron-donating substituent; expected lower polarity
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 4-Methoxyphenyl C₁₅H₁₈N₂O₃ 274.32 Electron-donating methoxy group; higher polarity due to OCH₃
Ethyl 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 4-Bromophenyl C₁₄H₁₅BrN₂O₂ 323.19 Electron-withdrawing bromo group; higher molecular weight, potential cytotoxicity

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Substituents: The 4-isopropylphenyl group (target compound) is mildly electron-donating, which may enhance nucleophilic aromatic substitution (NAS) at the pyrazole ring compared to the electron-withdrawing bromo substituent in the bromophenyl analog .
  • Steric Effects :

    • The isopropyl group introduces significant steric hindrance, which may slow down reactions at the 1-position compared to the smaller methoxy or bromo substituents .

Biological Activity

Ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with significant interest in medicinal chemistry due to its diverse biological activities. This compound, identified by its CAS number 1263051-60-0, has a molecular formula of C17H22N2O2 and a molecular weight of approximately 286.37 g/mol. The pyrazole structure is known for its ability to interact with various biological targets, making it a candidate for further research in pharmacology.

Antioxidant and Antimicrobial Properties

Recent studies have highlighted the antioxidant and antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains and fungi. A study conducted on related pyrazole compounds indicated promising results against Bacillus subtilis, E. coli, and Aspergillus niger, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Pyrazoles are known to exhibit inhibitory effects on enzymes such as xanthine oxidase (XO) and cyclooxygenase (COX). For example, related compounds have shown moderate inhibition against XO with IC50 values ranging from 72.4 µM to 75.6 µM . Additionally, some pyrazole derivatives have been reported to inhibit COX-2, which is vital in inflammatory processes .

Anti-inflammatory Effects

This compound and its analogs have been evaluated for anti-inflammatory activity. In vitro studies indicated that certain pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents . The effectiveness of these compounds at low concentrations points to their therapeutic potential in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that these compounds exhibited significant inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition profile of pyrazole derivatives. The findings revealed that certain compounds showed selective inhibition towards butyrylcholinesterase (BChE) with IC50 values comparable to standard drugs like physostigmine, indicating potential applications in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Bacillus subtilis, E. coli
Enzyme InhibitionModerate inhibition of xanthine oxidase (IC50 ~75 µM)
Anti-inflammatoryInhibition of TNF-α and IL-6 production

Q & A

Q. What synthetic methodologies are optimal for preparing ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-isopropylphenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring.
  • Step 2 : Methylation at positions 3 and 5 using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).
  • Step 3 : Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).
    Key parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., DMF for methylation). Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms substituent positions (e.g., monoclinic systems observed in analogous pyrazole derivatives) .
  • FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1550 cm⁻¹).
  • NMR : ¹H NMR distinguishes methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm); ¹³C NMR confirms carboxylate (δ ~165 ppm) and quaternary carbons .

Q. What safety protocols are critical during experimental handling?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
  • Waste disposal : Segregate organic waste (e.g., column chromatography eluents) for incineration or professional hazardous waste management .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties?

  • Conceptual DFT : Calculates global reactivity indices (electronegativity, hardness) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s N-atoms exhibit high Fukui indices, indicating susceptibility to electrophilic substitution .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation energies, guiding solvent selection for reactions (e.g., higher polarity solvents stabilize charge-separated intermediates) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to confirm selectivity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .
  • Structural analogs : Compare with derivatives (e.g., 4-methoxy or halogen-substituted pyrazoles) to isolate substituent effects on activity .

Q. How do substituent modifications influence pharmacological potential?

  • Case study : Replacing the 4-isopropylphenyl group with a 3-chloro-4-methoxyphenyl moiety () enhances antimicrobial activity due to increased lipophilicity and membrane penetration.
  • Quantitative structure-activity relationship (QSAR) : Correlate Hammett σ values of substituents with bioactivity trends (e.g., electron-withdrawing groups improve anticancer potency) .

Q. What mechanistic insights explain regioselectivity in pyrazole ring functionalization?

  • Electrophilic substitution : The 4-position carboxylate group directs incoming electrophiles to the less hindered 3- or 5-positions.
  • Steric effects : Bulkier substituents (e.g., isopropyl) at the 1-position hinder reactivity at adjacent sites, favoring reactions at the distal methyl groups .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyrazole Derivatives

Substituent PositionReactivity Trend (Electrophilic Substitution)Key Reference
1-(4-isopropylphenyl)Low reactivity at 3/5 due to steric hindrance
1-(3-fluorophenyl)High reactivity at 4-carboxylate
1-(4-aminophenyl)Enhanced nucleophilicity at N1

Q. Table 2. Biological Activity Correlations

Derivative StructureObserved Activity (IC₅₀)Mechanism Hypothesis
4-isopropylphenyl analog12 µM (Anticancer)Topoisomerase II inhibition
3-chloro-4-methoxyphenyl analog8 µM (Antimicrobial)Membrane disruption
4-hydroxy-3-pyridazinyl analog25 µM (Antioxidant)Free radical scavenging
Data synthesized from .

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